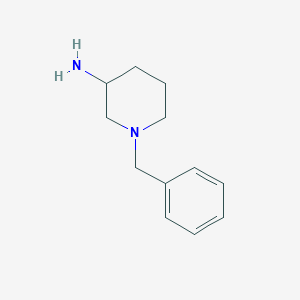

1-Benzylpiperidin-3-amine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the realm of medicinal chemistry. nih.govmdpi.com Its prevalence is underscored by its presence in a vast number of pharmaceuticals across more than twenty therapeutic classes, as well as in numerous naturally occurring alkaloids. nih.govbohrium.com The significance of the piperidine scaffold lies in its ability to serve as a versatile building block for the design of new drugs. researchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.

The incorporation of piperidine scaffolds into drug molecules can profoundly influence their physicochemical and pharmacokinetic properties. thieme-connect.com Introducing a chiral piperidine moiety can modulate aqueous solubility, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential cardiac toxicity. thieme-connect.comresearchgate.net This strategic use of the piperidine framework has led to the development of a wide array of drugs targeting diverse medical conditions, including but not limited to, central nervous system disorders, cancer, hypertension, and infectious diseases. bohrium.comresearchgate.net The adaptability of the piperidine ring allows medicinal chemists to fine-tune molecular properties to optimize drug efficacy and safety, solidifying its status as a privileged structure in drug discovery. mdpi.com

Overview of Aminopiperidine Derivatives in Pharmaceutical Research

Aminopiperidine derivatives, which feature an amino group attached to the piperidine ring, represent a particularly important subclass of piperidine-containing compounds in pharmaceutical research. The presence of the amino group provides a key point for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. acs.org These derivatives have demonstrated a broad spectrum of pharmacological activities.

For instance, certain aminopiperidine derivatives have been investigated as potent antifungal agents. nih.gov They have been shown to inhibit ergosterol (B1671047) biosynthesis in fungi, a critical pathway for fungal cell membrane integrity. nih.gov Specifically, compounds have been identified that inhibit the C-14 reduction step catalyzed by the enzyme Erg24p in Candida albicans. nih.gov Some of these derivatives have shown potent in vitro activity against a range of pathogenic fungi, including fluconazole-resistant strains. nih.gov

Furthermore, aminopiperidine derivatives have been explored for their potential in treating neurological and psychiatric disorders. google.com The 4-aminopiperidine (B84694) scaffold, in particular, has been a focus of research for developing ligands for various receptors, including somatostatin (B550006) receptors. google.com Additionally, derivatives of 4-aminopiperidine have been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. bohrium.com The development of quinoline-aminopiperidine hybrids has also been pursued for their potential as inhibitors of Mycobacterium DNA gyrase B, a target for new anti-tuberculosis drugs. ijpsnonline.com

Research Context of 1-Benzylpiperidin-3-amine as a Fundamental Core Structure

Within the broader class of aminopiperidines, this compound has emerged as a significant core structure in medicinal chemistry. lookchem.comnih.gov This compound features a benzyl (B1604629) group attached to the nitrogen of the piperidine ring and an amino group at the 3-position. nih.gov The presence of the benzyl group can influence the molecule's interaction with biological targets, potentially through cation-π interactions, and can also impact its ability to cross the blood-brain barrier. vulcanchem.com

This compound serves as a versatile intermediate in the synthesis of more complex molecules. smolecule.comlookchem.com Its structural features, including the reactive amine group, allow for a variety of chemical transformations, making it a valuable building block for creating novel compounds with diverse therapeutic applications. smolecule.com

Research has explored the use of this compound and its derivatives in several therapeutic areas. For example, derivatives have been investigated for their activity as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. vulcanchem.com Structural analogs have shown inhibitory activity comparable to existing drugs. vulcanchem.com Furthermore, derivatives of N-benzylpiperidine have been explored as antagonists for histamine (B1213489) H₃ receptors, which are involved in regulating neurotransmitter release and are potential targets for treating sleep disorders and cognitive deficits. vulcanchem.com The fundamental nature of the this compound scaffold provides a robust platform for the design and synthesis of new therapeutic agents. encyclopedia.pubresearchgate.net

Interactive Data Tables

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARWNWOLWMTQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329608 | |

| Record name | 1-benzylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60407-35-4 | |

| Record name | 1-benzylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylpiperidin 3 Amine and Its Analogues

Established Synthetic Routes for 1-Benzylpiperidin-3-amine

Traditional synthetic approaches offer reliable and scalable methods for the preparation of racemic or achiral this compound. These routes include reductive amination, direct substitution, and intramolecular cyclization.

Reductive amination is a prominent method for synthesizing amines, involving the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org This process is typically performed as a one-pot reaction under mild, weakly acidic or neutral conditions. wikipedia.org For the synthesis of this compound, the typical precursor is N-benzylpiperidin-3-one. vulcanchem.com The ketone reacts with an amine source, such as ammonia, to form an imine intermediate, which is subsequently reduced to the target primary amine. vulcanchem.comd-nb.info

The efficiency and selectivity of the reduction step are highly dependent on the choice of reducing agent. Several common hydride reagents are employed for this transformation.

Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Notes |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common, versatile reducing agent for aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Often preferred for its selectivity, as it can reduce imines in the presence of carbonyl groups. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and effective reagent, often used as a less toxic alternative to cyanoborohydride. masterorganicchemistry.comvaia.com |

The versatility of reductive amination allows for the synthesis of a wide array of substituted amines by varying the carbonyl and amine starting materials. masterorganicchemistry.comvaia.com

These methods begin with a pre-formed 1-benzylpiperidine (B1218667) ring, with the amino group being introduced at the 3-position through a nucleophilic substitution reaction. One such strategy involves the regio- and stereospecific ring-opening of a 1-benzyl-3,4-epoxypiperidine with an amine nucleophile. researchgate.net For instance, the reaction of an enantiomerically pure epoxide with an amine in the presence of a Lewis acid like lithium perchlorate (B79767) (LiClO₄) can yield trans-4-amino-1-benzylpiperidin-3-ols. arkat-usa.orgresearchgate.net A related approach uses a complex of diisobutylaluminum hydride (DIBAL-H) with amines to achieve the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net

Another direct substitution pathway involves the reaction of a suitable leaving group at the 3-position of the piperidine (B6355638) ring with an amine source. A patented process describes the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-1-benzylpiperidin-3-yl methanesulfonate (B1217627), where the methanesulfonate group acts as the leaving group, to produce the desired substituted amine. google.com

Intramolecular cyclization offers a powerful strategy for constructing the piperidine ring system from an acyclic precursor. mdpi.com These reactions form a cyclic structure from a single molecule, with the entire backbone of the product present in the initial reactant. mdpi.com

One effective method starts from L-glutamic acid, a natural α-amino acid. This multi-step route involves the reduction of the amino acid derivative to a diol, followed by conversion to a ditosylate. The cyclization is then achieved by reacting the ditosylate with an amine, such as benzylamine (B48309), to form the N-benzylpiperidine ring.

A different approach utilizes the intramolecular cyclization of unsaturated amines. acs.orgacs.org A one-pot synthesis has been developed where an unsaturated amine is treated with N-chlorosuccinimide (NCS) followed by sodium azide (B81097) (NaN₃) to yield a 3-azidopiperidine. acs.org The resulting azide can then be readily reduced to the corresponding 3-aminopiperidine. For example, hydrogenolysis of a 3-azido-1-benzylpiperidine intermediate with a palladium on carbon (Pd/C) catalyst can simultaneously reduce the azide and remove the benzyl (B1604629) group, yielding 3-aminopiperidine. acs.org

Direct Substitution Approaches on Benzylated Piperidine Scaffolds

Advanced Stereoselective Synthesis of this compound Enantiomers

Accessing specific enantiomers of this compound is critical for pharmaceutical applications, as biological activity is often dependent on stereochemistry. lookchem.comguidechem.com Advanced methods, particularly asymmetric catalysis, have been developed to achieve high enantiomeric purity.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This approach is highly efficient and atom-economical, making it a cornerstone of modern synthetic chemistry. nih.gov

Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and efficient strategies for the synthesis of chiral amines. nih.govsioc-journal.cn This method involves the hydrogenation of a prochiral unsaturated precursor, such as an enamide or imine, using a catalyst composed of a transition metal (commonly rhodium, ruthenium, or iridium) and a chiral ligand. nih.govajchem-b.com

An efficient synthetic route to enantioenriched 3-aminopiperidine derivatives has been developed using the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. researchgate.netthieme-connect.dex-mol.comacs.org This atom-economical method provides access to both enantiomers of the desired product by simply selecting the appropriate enantiomer of the chiral phosphine (B1218219) ligand. thieme-connect.dex-mol.com The reactions typically proceed with high yields and excellent enantioselectivities. x-mol.com

Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)enamides x-mol.com

| Substrate (Enamide) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-(1-benzylpiperidin-3-yl)acetamide | (R)-Synphos | 91 | 95 |

| N-(1-benzylpiperidin-3-yl)benzamide | (R)-Synphos | 92 | 96 |

| N-(1-benzylpiperidin-3-yl)acetamide | (S)-Synphos | 90 | 94 (of the other enantiomer) |

| N-(1-benzylpiperidin-3-yl)benzamide | (S)-Synphos | 92 | 96 (of the other enantiomer) |

Conditions: [Rh(cod)₂]BF₄ catalyst, THF solvent, 50 °C, 20 bar H₂. Data sourced from research findings. thieme-connect.dex-mol.com

This methodology highlights the power of transition-metal catalysis to create valuable, optically active 3-aminopiperidine scaffolds, which are important structural units in many biologically active compounds. researchgate.netresearchgate.netresearchgate.net While highly effective, the cost of the precious metal catalysts and specialized chiral ligands can be a consideration for large-scale synthesis. google.com

Asymmetric Catalysis

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

The rhodium-catalyzed asymmetric hydrogenation of enamides stands as a powerful and atom-economical method for the synthesis of chiral amines, including enantioenriched 3-aminopiperidine derivatives. researchgate.netthieme-connect.comresearchgate.net This approach provides a direct route to chiral compounds from prochiral olefins. thieme-connect.comwiley-vch.de The success of this transformation heavily relies on the design and application of chiral phosphorus ligands, which play a crucial role in inducing enantioselectivity. wiley-vch.de

An efficient pathway to valuable enantioenriched 3-aminopiperidine derivatives involves the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides. researchgate.netx-mol.com This method has been demonstrated to produce the target compounds in high yields and with significant enantiomeric excesses. x-mol.com For instance, using specific rhodium-based catalytic systems, 3-aminopiperidine derivatives have been obtained with yields up to 92% and enantiomeric excesses reaching 96% after a single crystallization. x-mol.com

The choice of ligand is critical for achieving high enantioselectivity. Ligands such as Me-DuPhos and those from the PHOX (phosphino-oxazoline) family have been effectively used in the rhodium-catalyzed hydrogenation of various enamides. thieme-connect.com Research has shown that the interaction between the substrate and the ligand's structural features can significantly influence the stereochemical outcome of the reaction. mdpi.com The development of new catalytic systems continues to expand the scope of this method to include a wider variety of enamide substrates. researchgate.net

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (S,S)-Me-DuPhos | 92 | 96 |

Biocatalytic Transformations

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral amines. nih.govdiva-portal.org Enzymes, particularly transaminases, offer the ability to perform asymmetric synthesis under mild conditions, often with excellent enantioselectivity. worktribe.comnih.gov

ω-Transaminase-Mediated Conversion of Nitrogen-Protected Piperidones

The use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established and green methodology. nih.govmdpi.com These enzymes catalyze the transfer of an amino group from a donor to a carbonyl acceptor, creating a new chiral center with high fidelity. worktribe.com This approach is particularly valuable for the synthesis of enantiomerically pure 3-amino-1-Boc-piperidine, a protected precursor to 3-aminopiperidine. nih.govbeilstein-journals.org

In a typical process, a prochiral N-protected-3-piperidone, such as 1-Boc-3-piperidone, is converted to the corresponding (R)- or (S)-amine using an appropriate (R)- or (S)-selective ω-transaminase. nih.govbeilstein-journals.org The reaction utilizes an amine donor, such as isopropylamine (B41738) or o-xylylenediamine, and the cofactor pyridoxal-5'-phosphate (PLP). nih.govnih.gov The use of immobilized ω-transaminases is particularly advantageous for industrial applications, as it allows for easier enzyme recovery and reuse. nih.govbeilstein-journals.org

Research has demonstrated that this biocatalytic method can achieve high conversions and excellent enantiomeric excesses. For example, the conversion of 1-Boc-3-piperidone to its corresponding amine has been reported with high yield and enantiomeric excess (ee). nih.gov The choice of enzyme is critical, with various commercially available ω-transaminases showing different levels of activity and stereoselectivity for the same substrate. nih.gov

| Enzyme | Configuration of Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ATA-025-IMB | (R) | >99 | >99 |

| (S)-selective TA | (S) | >99 | >99 |

Chiral Resolution Techniques

Chiral resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds. rsc.org This method involves the separation of a racemic mixture into its constituent enantiomers.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a powerful technique for separating racemic mixtures based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org This method can be applied to the resolution of racemic amines, including N-heterocyclic compounds. ethz.ch In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. nih.govrsc.org

Biocatalysts, such as enzymes, are often employed for kinetic resolutions due to their high stereoselectivity. rsc.orgmdpi.com For instance, amine dehydrogenases and transaminases can be used to selectively deaminate one enantiomer of a racemic amine, allowing for the isolation of the other enantiomer. nih.govd-nb.info The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. rsc.org However, strategies such as dynamic kinetic resolution (DKR) can overcome this limitation by racemizing the unwanted enantiomer in situ, potentially allowing for a theoretical yield of 100%. rsc.org

Diastereomeric Salt Formation with Chiral Acids

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. rsc.orgnih.gov The two resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orgunchainedlabs.com

This technique has been successfully applied to the resolution of 3-aminopiperidine. nih.govresearcher.lifex-mol.com A variety of chiral acids have been investigated as resolving agents, including derivatives of tartaric acid and amino acids. google.comgoogle.com For example, (R)-3-aminopiperidine has been obtained in high yield (99.5%) and high enantiomeric excess (99.6% ee) through resolution with the enantiomerically pure resolving agent (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide. nih.govresearcher.lifex-mol.com The choice of solvent is also a critical parameter in achieving efficient separation of the diastereomeric salts. smolecule.com

While effective, this method can sometimes be challenging, with outcomes of poor yield or insufficient enantiomeric excess depending on the specific combination of the amine, resolving agent, and solvent system. google.com

Synthesis of Diverse this compound Derivatives

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives. These derivatives are often explored for their potential biological activities. The functional groups on the piperidine ring and the amino group can be selectively modified to create new chemical entities. smolecule.com

One common derivative is (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate, which can be synthesized from L-glutamic acid in a multi-step sequence. This route involves the formation of a diol, which is then converted to a ditosylate, followed by cyclization with benzylamine. Another class of derivatives includes trans-3-amino-1-benzylpiperidin-4-ols, which can be prepared through the regio- and stereospecific cleavage of 1-benzyl-3,4-epoxypiperidine using diisobutylaluminum amides. researchgate.net

The synthesis of these derivatives often involves standard organic transformations such as oxidation, reduction, and substitution reactions on the this compound core. smolecule.com

| Compound Name | Role/Type |

|---|---|

| This compound | Core structure |

| (S,S)-Me-DuPhos | Chiral ligand |

| 1-Boc-3-piperidone | Substrate |

| (R)-3-amino-1-Boc-piperidine | Product |

| (S)-3-amino-1-Boc-piperidine | Product |

| Isopropylamine | Amine donor |

| Pyridoxal-5'-phosphate (PLP) | Cofactor |

| (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide) | Chiral resolving agent |

| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | Derivative |

| trans-3-amino-1-benzylpiperidin-4-ols | Derivative |

| L-glutamic acid | Starting material |

| Benzylamine | Reagent |

| 1-benzyl-3,4-epoxypiperidine | Intermediate |

| Diisobutylaluminum amides | Reagent |

Functionalization of the Piperidine Ring

Modification of the piperidine ring of this compound and its analogs is crucial for exploring structure-activity relationships in drug discovery. These modifications often involve the introduction of substituents at various positions on the heterocyclic ring, which can be achieved through several advanced synthetic strategies.

One prominent method is the diastereoselective functionalization of the piperidine core. For instance, highly substituted piperidine derivatives can be prepared via Negishi cross-coupling reactions with (hetero)aryl iodides. acs.org The stereoselectivity of this arylation can be controlled, directing the formation of either trans- or cis-2,4-disubstituted products depending on the position of the carbon-zinc bond relative to the nitrogen atom. acs.org Furthermore, rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been employed for the site-selective and stereoselective synthesis of positional analogues of piperidine-based drugs. nih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, 3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane. nih.gov

Catalytic C-H functionalization represents a powerful and atom-economical approach to introduce new bonds at otherwise unreactive positions. yale.edu Photoredox catalysis, for example, has been utilized for the α-amino C–H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes, yielding products with high diastereoselectivity. nih.gov Palladium catalysis is also a key player in this field. For instance, palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidines can be achieved using aminoquinoline amides as directing groups. acs.org

Another strategy involves the epoxidation of tetrahydropyridine (B1245486) precursors followed by regioselective ring-opening . This method allows for the synthesis of densely substituted and oxygenated piperidines. acs.org The diastereoselective epoxidation can be achieved using specialized reagents, and the subsequent nucleophilic ring-opening of the epoxide with various nucleophiles introduces diverse functionalities. acs.org

Derivatization of the Amino Group

The primary amino group at the C-3 position of this compound is a key handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. Common derivatization strategies include N-alkylation and N-acylation.

N-Alkylation introduces alkyl groups to the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This can be achieved by reacting this compound with alkyl halides. For example, reaction with methyl iodide in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate can yield N-methylated derivatives. organic-chemistry.org It is also possible to perform sequential reductive aminations to introduce different alkyl groups. acs.org

N-Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in a solvent such as dichloromethane (B109758) (DCM) with a base like triethylamine (B128534) leads to the formation of the corresponding N-acetyl derivative. organic-chemistry.orggrowingscience.com This transformation is often used to modify the electronic and lipophilic properties of the molecule.

Below is a table summarizing common derivatization reactions of the amino group:

| Derivatization Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride (e.g., acetyl chloride), Base (e.g., triethylamine), Solvent (e.g., DCM) | Amide |

Structural Modifications of the Benzyl Moiety

The N-benzyl group in this compound serves a dual purpose: it can be a crucial part of the final pharmacophore or act as a protecting group that is removed in a later synthetic step.

Debenzylation , the removal of the benzyl group, is a common transformation. This is often achieved through catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas can selectively cleave the benzyl-nitrogen bond. rsc.org However, under more forcing conditions (higher temperature and pressure), this reaction can sometimes be accompanied by the saturation of other double bonds if present. rsc.org Alternative debenzylation methods that avoid catalytic hydrogenation have also been developed, such as using sodium in liquid ammonia. acs.org

Substitution on the benzyl ring allows for the fine-tuning of the electronic and steric properties of the molecule. This can be achieved by starting with a substituted benzylamine or benzyl halide in the initial synthesis of the piperidine ring. For example, a series of 3-(substituted benzyl)piperidines has been prepared by the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and heteroaromatic ring saturation. acs.org The nature and position of the substituents on the phenyl ring can significantly impact the biological activity of the final compound. acs.org

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of piperidines, including this compound, aims to reduce the environmental impact of chemical processes. This involves the development of environmentally benign methodologies and the careful selection of solvents.

Environmentally Benign Methodologies and Solvent Selection

A key aspect of green chemistry is the use of catalytic methods , which reduce the need for stoichiometric reagents and minimize waste. Iron-catalyzed reactions, for example, offer a more sustainable alternative to methods using heavy metals like mercury or palladium for the synthesis of substituted piperidines. organic-chemistry.org The use of FeCl₃·6H₂O as a catalyst can provide high yields and diastereoselectivity under mild conditions. organic-chemistry.org Furthermore, multi-component reactions, where several starting materials react in a single step to form a complex product, are inherently more atom-economical and environmentally friendly. growingscience.com

The choice of solvent is another critical factor in green synthesis. There is a growing trend to replace volatile and toxic organic solvents with greener alternatives. Water is an ideal green solvent, and some syntheses of piperidine derivatives, such as the spirocyclization of 2-aminocarbohydrazides with N-benzylpiperidinone, can be performed in aqueous media at room temperature without a catalyst. chem-soc.si

Solvent-free reactions , often facilitated by microwave irradiation or grinding, represent an even greener approach by eliminating the solvent altogether. researchgate.netgoogle.co.in For instance, the condensation of amines and aldehydes to form imines, a key step in some synthetic routes to piperidines, has been successfully carried out under solvent-free conditions. researchgate.netgoogle.co.in

Deep eutectic solvents (DESs) are emerging as a promising class of green solvents. mdpi.com These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and can be derived from renewable resources. They have been successfully employed as solvents and even as catalysts in various amination reactions. acs.orgmdpi.com For example, the synthesis of amines can be performed in deep eutectic solvents, offering high yields and simplified product isolation. mdpi.com The use of recyclable Brønsted acidic ionic liquids as both catalyst and solvent for amidation reactions also represents a significant step towards more sustainable processes. acs.org

The following table highlights some green chemistry approaches applicable to piperidine synthesis:

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Catalysis | Use of iron-based catalysts (e.g., FeCl₃·6H₂O) as a less toxic alternative to heavy metals. organic-chemistry.org |

| Atom Economy | One-pot, multi-component reactions to build complex piperidine scaffolds. growingscience.com |

| Safer Solvents | Performing reactions in water or deep eutectic solvents (DESs). chem-soc.simdpi.com |

| Energy Efficiency | Use of microwave irradiation or grinding in solvent-free reactions. researchgate.netgoogle.co.in |

| Renewable Feedstocks | Synthesis of piperidines from bio-renewable sources. rsc.org |

Medicinal Chemistry and Pharmacological Applications of 1 Benzylpiperidin 3 Amine Derivatives

Utility as Key Pharmaceutical Intermediates

1-Benzylpiperidin-3-amine and its related isomers and salts are valued as crucial building blocks in the synthesis of complex pharmaceutical agents. lookchem.comlookchem.comguidechem.com The unique structure, particularly the chiral center in enantiomeric forms like (R)-3-Amino-1-benzylpiperidine, makes it a versatile starting material for creating new drugs. lookchem.comguidechem.com Its utility is demonstrated in its role as a reactant in various chemical processes, allowing for the construction of a wide range of molecules. lookchem.com

The compound serves as a key intermediate for organic chemical synthesis, enabling the development of diverse pharmaceutical products. lookchem.com For instance, (R)-1-benzyl-piperidin-3-amine is employed in amide coupling reactions with agents like HATU or EDCl to produce more elaborate molecular structures. vulcanchem.com The development of convenient, large-scale synthesis methods for compounds like 1-benzyl 3-aminopiperidine underscores its importance as a readily available precursor for drug discovery programs. researchgate.net Its hydrochloride salt is also frequently used as an intermediate due to its stability and defined properties. lookchem.com

Applications in Neuropharmacology

The 1-benzylpiperidine (B1218667) scaffold is a privileged structure in neuropharmacology, largely due to its presence in successful drugs like donepezil. nih.govresearchgate.net The lipophilic benzyl (B1604629) group can facilitate penetration of the blood-brain barrier, a critical feature for agents targeting the central nervous system (CNS). vulcanchem.com

Derivatives of this compound are actively investigated for the treatment of a range of neurological disorders. guidechem.comsmolecule.com The core structure is a common starting point for designing compounds that target the CNS. guidechem.com Research has led to the development of derivatives with potential applications in treating conditions such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. nih.govevitachem.commdpi.com For example, N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives have been developed as muscarinic receptor antagonists for potential use in treating neurological diseases. google.com

The neuropharmacological effects of this compound derivatives are often linked to their ability to modulate various neurotransmitter systems.

Dopamine (B1211576) and Serotonin (B10506) Systems: Studies on this compound dihydrochloride (B599025) indicate it may affect dopamine and serotonin receptors, suggesting potential applications in treating disorders like depression and schizophrenia where these neurotransmitter systems are implicated. smolecule.com

Cholinergic System: The N-benzylpiperidine group is a well-established pharmacophore for inhibiting cholinesterases (ChE), the enzymes that break down the neurotransmitter acetylcholine (B1216132). encyclopedia.pub This moiety provides strong binding to the catalytic site of acetylcholinesterase (AChE). encyclopedia.pub Hybrids connecting the benzylpiperidine group with other neuroactive molecules have been synthesized to create potent ChE inhibitors. nih.gov Other derivatives have been shown to act as ligands for muscarinic acetylcholine receptors, which are also crucial in cognitive processes. smolecule.com

A significant area of research for 1-benzylpiperidine derivatives is in the development of multi-target directed ligands (MTDLs) for Alzheimer's disease (AD). rsc.org This strategy aims to address the complex pathology of AD by modulating several key targets simultaneously.

Research has identified numerous derivatives with potent anti-Alzheimer's properties:

Cholinesterase Inhibition: Many derivatives are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). N'-(4-benzylpiperidin-1-yl)alkylamine derivatives, for instance, showed IC₅₀ values in the low-nanomolar range, surpassing the potency of the reference drug donepezil. nih.gov Similarly, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones and N-benzylpiperidine carboxamides have been identified as effective ChE inhibitors. researchgate.nettandfonline.com

Aβ Aggregation Inhibition: A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. Several 1-benzylpiperidine derivatives have demonstrated the ability to inhibit this process. rsc.orgnih.gov Compounds 5h and 5k, from a series of N'-(4-benzylpiperidin-1-yl)alkylamine derivatives, were found to prevent β-sheet aggregation and fibril formation. rsc.org

Neuroprotection: Beyond target-specific inhibition, these compounds often exhibit neuroprotective effects. Derivatives have been shown to protect neuronal cells from cell death and oxidative injury induced by Aβ peptides and hydrogen peroxide (H₂O₂). nih.govrsc.org

The table below summarizes the activity of selected 1-benzylpiperidine derivatives with potential for Alzheimer's disease treatment.

| Compound/Derivative Class | Target(s) | Key Findings | Reference(s) |

| N'-(4-benzylpiperidin-1-yl)alkylamine (5k) | AChE, BuChE, Aβ Aggregation | Potent AChE inhibitor (IC₅₀ = 2.13 nM) with high selectivity. Inhibited self-induced Aβ₁₋₄₂ aggregation by 88.81%. | nih.gov |

| N'-(4-benzylpiperidin-1-yl)alkylamine (5h) | AChE, BuChE, Aβ Aggregation, Neuroprotection | Potent AChE inhibitor (IC₅₀ = 6.83 nM). Reversed scopolamine-induced cognitive deficits in mice. | rsc.orgnih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | Showed good inhibitory activity (IC₅₀ = 5.94 µM) and was predicted to be blood-brain barrier permeant. | researchgate.net |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | AChE, BChE | Exhibited potent, competitive inhibition of AChE (IC₅₀ = 0.39 µM) and BChE (IC₅₀ = 0.66 µM). | tandfonline.com |

| DNP–aniline hybrid (Compound 3) | AChE, Neuroprotection | Exhibited excellent AChE inhibitory activity (IC₅₀ = 4.4 µM) and significant neuroprotective effects against H₂O₂-induced damage. | nih.gov |

| N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines | AChE | Two compounds in this series showed potent AChE inhibition with relative inhibition of 87% compared to donepezil. | nih.gov |

This table is interactive. You can sort and filter the data.

The therapeutic potential of 1-benzylpiperidine derivatives extends to other neurodegenerative conditions and neurological symptoms.

Parkinson's Disease: The modulation of dopamine receptors by some derivatives suggests potential applications in treating Parkinson's disease. Patents have been filed for propargylamine (B41283) derivatives that incorporate a 1-benzylpiperidine structure for the potential treatment of both Alzheimer's and Parkinson's diseases. google.com Furthermore, compounds like 2-(1-Benzylpiperidin-4-yl)ethanamine are being explored for their ability to modulate muscarinic receptors, which are also implicated in Parkinson's disease. evitachem.com

Neuropathic Pain: The sigma (σ) receptors, particularly the σ₁ subtype, are considered attractive targets for treating neuropathic pain. nih.govmdpi.com Researchers have identified a highly potent and selective σ₁ receptor ligand, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which contains the 1-benzylpiperidine core. nih.gov This compound's high affinity for the σ₁ receptor suggests its potential as a novel analgesic.

The table below highlights derivatives being investigated for Parkinson's disease and neuropathic pain.

| Compound/Derivative Class | Target(s) | Potential Application | Key Findings | Reference(s) |

| Propargylamine derivatives | Not specified | Alzheimer's & Parkinson's Disease | Patented series of compounds containing the 1-benzylpiperidine moiety. | google.com |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ₁ Receptor, AChE, BuChE | Neuropathic Pain | High affinity for σ₁ receptor (Kᵢ = 1.45 nM) with 290-fold selectivity over σ₂ subtype. Potent AChE inhibitor (IC₅₀ = 13 nM). | nih.gov |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ₁ Receptor | Neuropathic Pain | A related benzylpiperazine with high σ₁ receptor affinity (Kᵢ = 1.6 nM) that produced anti-allodynic effects in a mouse model. | acs.org |

This table is interactive. You can sort and filter the data.

Therapeutic Potential in Alzheimer's Disease

Contributions to Oncology

While heavily researched in neuropharmacology, the 1-benzylpiperidine scaffold also has applications in oncology. Its derivatives have been investigated both as direct cytotoxic agents and as intermediates for synthesizing targeted therapies.

One of the key applications is the use of 1-benzylpiperidin-4-amine dihydrochloride as a synthetic intermediate for developing kinase inhibitors. vulcanchem.com Specifically, it is used to create molecules that target the PKB/Akt signaling pathway, which is frequently dysregulated in various cancers and is a major target for oncology research. vulcanchem.com

Furthermore, certain 1-benzylpiperidine derivatives have demonstrated direct anticancer activity. A study on quinazoline-based derivatives found that they exerted moderate to good cytotoxicity against several human cancer cell lines. nih.gov

The table below details the cytotoxic activity of a selected derivative.

| Compound | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference(s) |

| 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | Apoptosis induction, Cell cycle arrest | Was the most cytotoxic agent in its series. Significantly induced early apoptosis and arrested SW620 cells at the G2/M phase. | nih.gov |

This table is interactive. You can sort and filter the data.

Precursors for Novel Anticancer Agents

The 1-benzylpiperidine moiety has been incorporated into various molecular frameworks to generate novel compounds with significant anticancer activity. Researchers have explored its use as a carrier group for cytotoxic functionalities and as a scaffold for designing inhibitors of key cancer-related targets.

One area of investigation involves the synthesis of nitrosourea (B86855) derivatives. For instance, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate (B1232345) was synthesized and showed good activity against intracranial L1210 leukemia. lookchem.com This highlights the potential of the 1-benzylpiperidine scaffold to deliver cytotoxic nitrosourea groups to cancer cells.

Another promising approach is the development of quinazolinone-based anticancer agents incorporating a benzylpiperidine moiety. A series of quinazolinone-benzylpiperidine derivatives were synthesized and evaluated for their cytotoxic activities against several human cancerous cell lines, including MCF-7 (breast), A549 (lung), and 5637 (bladder), as well as a normal cell line (MRC-5). nih.govresearchgate.net The results indicated that these compounds exhibited moderate activity against the cancer cell lines with appropriate selectivity over the non-tumorigenic cell line. nih.govresearchgate.net

Furthermore, derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated as potential anticancer agents. semanticscholar.org Specifically, compounds linking the 1-benzyl-5-bromoindolin-2-one scaffold to a 4-arylthiazole moiety through a hydrazone linker demonstrated notable anticancer activity against MCF-7 and A-549 cancer cell lines. semanticscholar.org The most potent of these compounds also exhibited significant inhibitory activity against VEGFR-2, a key target in angiogenesis. semanticscholar.org

Table 1: Anticancer Activity of 1-Benzylpiperidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Nitrosoureas | N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitosourea hydrogen maleate | L1210 leukemia | Good activity | lookchem.com |

| Quinazolinones | 2-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)quinazolin-4(3H)-one | MCF-7, A549, 5637 | Moderate activity | nih.govresearchgate.net |

| Indolin-2-ones | 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 2.93 ± 0.47 | semanticscholar.org |

| Indolin-2-ones | 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | A-549 | - | semanticscholar.org |

Other Emerging Therapeutic Areas

Beyond oncology, this compound derivatives are being explored for their potential in treating a range of other diseases.

Derivatives of this compound are important intermediates in the synthesis of Janus kinase (JAK) inhibitors. smolecule.comgoogle.com JAK inhibitors are a class of drugs that modulate the immune response and are used in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and ulcerative colitis. smolecule.comgoogle.com The dysregulation of the JAK/STAT signaling pathway is implicated in various chronic inflammatory states and autoimmune diseases. researchgate.net The synthesis of specific stereoisomers, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a key step in the development of potent and selective JAK inhibitors like tofacitinib. researchgate.net The development of small molecules that inhibit JAKs is a major area of research for the treatment of autoimmune disorders and cancer. google.comgoogle.com

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.gov They work by prolonging the action of incretin (B1656795) hormones, which increase insulin (B600854) secretion in a glucose-dependent manner. nih.govresearchgate.net Research has focused on developing novel DPP-4 inhibitors with improved efficacy and pharmacokinetic profiles.

Several studies have explored the use of piperidine-based scaffolds, including 1-benzylpiperidine derivatives, for the design of new DPP-4 inhibitors. oatext.commdpi.com For example, a study on 4-amino-1-benzylpiperidine (B41602) derivatives showed an IC50 value of 4 ± 0.08 µM for DPP-4 inhibition. oatext.com While this was less potent than the lead compound, it demonstrated the potential of the benzylpiperidine scaffold in this therapeutic area. oatext.com The design of these inhibitors often involves creating structures that mimic the dipeptide substrates of DPP-4 to achieve high affinity and selectivity. researchgate.netresearchgate.net

Table 2: DPP-4 Inhibitory Activity of Piperidine (B6355638) Derivatives

| Compound | Ring System | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | 4-benzylpiperidine (B145979) | 1.6 ± 0.04 | oatext.com |

| Compound 4 | 4-amino-1-benzylpiperidine | 4 ± 0.08 | oatext.com |

| Sitagliptin (reference) | β-amino amide | 0.018 | oatext.com |

The anti-inflammatory potential of piperidine derivatives has been a subject of interest in medicinal chemistry. ontosight.aiirjpms.com Research indicates that compounds containing the 4-benzylpiperidine structure possess anti-inflammatory properties. irjpms.com These compounds have been shown to inhibit heat-induced albumin denaturation and exhibit proteinase inhibitory activity in a dose-dependent manner, suggesting their potential as lead compounds for the development of new anti-inflammatory drugs. irjpms.com Furthermore, 2-(1-Benzylpiperidin-4-yl)ethanamine has been noted for its potential anti-inflammatory properties. biosynth.com The mechanisms underlying these effects are still under investigation, but they open up new avenues for the therapeutic application of 1-benzylpiperidine derivatives.

Molecular Mechanisms and Biological Targets of 1 Benzylpiperidin 3 Amine Derivatives

Interactions with Specific Enzymes and Receptors

Sigma Receptor Modulation

σ1R Antagonism in Neuropathic Pain

Derivatives of 1-benzylpiperidine (B1218667) are recognized as potent ligands for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in various cellular functions, including the modulation of nociceptive signaling. nih.govmdpi.com Antagonism at this receptor is a significant area of research for the development of novel treatments for neuropathic pain. nih.govmdpi.comacs.org The piperidine (B6355638) moiety is considered a critical structural element for activity at the σ1R. nih.govnih.govacs.org

The mechanism of σ1R antagonists in alleviating neuropathic pain is linked to the reduction of central sensitization, a key process in the development of chronic pain states. mdpi.com By blocking σ1R activity, these compounds can modulate the function of various protein targets, including NMDA receptors and ion channels, which leads to a decrease in the neuronal hyperexcitability associated with neuropathic pain. nih.gov

Research has led to the development of specific derivatives with high affinity and selectivity for σ1R. For instance, a series of pyrimidine (B1678525) derivatives featuring a piperidine moiety demonstrated potent σ1R antagonism. acs.org One of the most promising compounds from this series, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine , exhibited a high binding affinity for the human σ1R with a Ki value of 1.06 nM and showed significant antinociceptive effects in preclinical models of neuropathic pain. acs.org Similarly, benzylpiperazine derivatives have been explored, with compounds like 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Ki = 1.6 nM) showing potent, dose-dependent anti-allodynic effects in a chronic constriction injury model of neuropathic pain. nih.govacs.orgresearchgate.net These findings underscore the therapeutic potential of developing piperidine-based σ1R antagonists for chronic pain management. nih.gov

Beta-Secretase 1 (BACE-1) Inhibition

The 1-benzylpiperidine scaffold is a key structural motif in the design of inhibitors for Beta-Secretase 1 (BACE-1), an aspartic protease that plays a crucial role in the amyloidogenic pathway leading to the production of amyloid-β (Aβ) peptides in Alzheimer's disease. nih.govresearchgate.net Inhibition of BACE-1 is a primary therapeutic strategy aimed at reducing Aβ plaque formation. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have shown that the piperidine ring and its substituents are critical for potent BACE-1 inhibition. nih.gov By introducing a cyclic amine scaffold like piperidine, researchers have developed novel and potent BACE-1 inhibitors. nih.gov For example, extensive SAR studies on piperidine derivatives led to the identification of inhibitor 2f , which was among the most potent inhibitors synthesized at the time. nih.gov

Molecular modeling and X-ray crystallography have provided insights into how these inhibitors bind to the active site of BACE-1. nih.govresearchgate.net For instance, the X-ray structure of an inhibitor bound to BACE-1 revealed important molecular interactions within the S1′ and S2′ subsites of the enzyme. nih.gov In another study, researchers designed multi-target-directed ligands by combining the 1-benzylpyrrolidine-3-amine moiety with other fragments. While these specific compounds showed only moderate BACE-1 inhibition (around 25% at 50 µM), the research highlights the versatility of the core amine structure in designing multi-target agents for Alzheimer's disease. mdpi.com The development of piperidine-based BACE-1 inhibitors continues to be an active area of research, with a focus on improving potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.orgmdpi.com

Janus Kinase (JAK) Inhibition Pathways

The 1-benzylpiperidin-3-amine scaffold is integral to the structure of certain Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway. nih.govmdpi.com This pathway is crucial for mediating immune responses and inflammatory processes, as it transduces signals for numerous cytokines, interferons, and growth factors. nih.govijdvl.com The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. ijdvl.com Inhibitors targeting these kinases are used in the treatment of various immune-mediated inflammatory diseases like rheumatoid arthritis. nih.govjst.go.jp

JAK inhibitors function by binding to the kinase domain of JAK proteins, preventing their activation and subsequent phosphorylation of Signal Transducers and Activators of Transcription (STATs). researchgate.net This blockage halts the downstream transcription of inflammatory genes. researchgate.netjdermis.com The development of Tofacitinib, a well-known JAK inhibitor, involved the synthesis of a (3R,4R)-disubstituted piperidine core, highlighting the importance of this heterocyclic ring in the inhibitor's structure. mdpi.commdpi.com The piperidine scaffold was introduced to reduce lipophilicity and facilitate the generation of analogues with improved metabolic stability and potency. smr.org.uk

By suppressing the activation of STAT1 and other STAT proteins, JAK inhibitors can decrease the expression of multiple inflammatory cytokines and chemokines, effectively blunting the inflammatory response in cells like macrophages. nih.gov This mechanism makes them effective agents in managing diseases characterized by chronic inflammation. jdermis.com The selectivity of these inhibitors for different JAK family members can influence their therapeutic effects and safety profiles. frontiersin.org

Modulation of Serotonin (B10506) Receptor Affinity

Derivatives based on the piperidine scaffold are prominent in the development of ligands for various serotonin (5-HT) receptors, which are key targets for treating a range of neuropsychiatric disorders. mdpi.commdpi.com The 1-benzylpiperidine structure, in particular, is found in compounds designed to modulate these receptors with high affinity and selectivity. mdpi.com

Piperidine-containing compounds have been identified as potent ligands for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. mdpi.comnih.gov For example, certain 4-benzoylpiperidine derivatives act as high-affinity antagonists for the 5-HT2A receptor. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands to the 5-HT2A receptor. mdpi.com

In the context of 5-HT2C receptors, spiro[chromene-2,4′-piperidine] derivatives have been identified as potent and selective partial agonists. nih.gov The charged nitrogen atom of the piperidine ring forms a critical salt bridge interaction with an aspartate residue (ASP134) in the receptor's binding site. nih.gov Structure-activity relationship studies have shown that modifications to the piperidine ring, such as altering its position or size, can dramatically impact agonistic activity at the 5-HT2C receptor. nih.gov

Furthermore, piperidine derivatives have been developed as dual-target ligands, for instance, showing high affinity for both 5-HT1A receptors and the serotonin transporter (SERT). mdpi.com This multitarget approach is a key strategy in the development of new antidepressants and anxiolytics.

Influence on Key Biochemical and Cellular Pathways

Potentiation of Cholinergic Transmission

Derivatives of 1-benzylpiperidine have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govufla.br By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby potentiating cholinergic transmission. This mechanism is a cornerstone of symptomatic treatment for neurodegenerative disorders like Alzheimer's disease. ufla.brmdpi.com

The 1-benzylpiperidine moiety is a key structural feature derived from the well-known AChE inhibitor, donepezil. nih.govcsic.es Structure-activity relationship (SAR) studies have demonstrated that the piperidine nitrogen's basicity is crucial for potent inhibitory activity. nih.gov For instance, one of the most powerful AChE inhibitors discovered is a 1-benzylpiperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , which exhibits an IC50 value of 0.56 nM. nih.gov This compound showed a remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE) and significantly increased acetylcholine levels in the brains of rats. nih.gov

The design of these inhibitors often involves creating hybrid molecules that combine the N-benzylpiperidine fragment with other pharmacophores to achieve multi-target activity against Alzheimer's disease. csic.es The interaction between piperidine derivatives and AChE is an area of ongoing study to elucidate the precise molecular mechanisms and to design new, more efficient inhibitors. ufla.br

Regulation of Immune Responses and Inflammatory Pathways

Derivatives of this compound can regulate immune responses and inflammatory pathways through their interaction with key molecular targets like the sigma-1 receptor (σ1R) and Janus kinases (JAKs). nih.govtandfonline.com

Sigma-1 Receptor Modulation: The σ1R is a chaperone protein that can modulate immune-mediated responses. aai.org Agonism at the σ1R has been shown to promote the production of immunosuppressive cytokines like IL-10, which can suppress anti-tumor immunity. aai.orgfrontiersin.org Conversely, σ1R antagonists can block these effects. aai.org The antagonism of σ1R has been associated with anti-inflammatory and immunomodulatory properties, which may be beneficial in conditions involving neuroinflammation. tandfonline.com For example, σ1R antagonists can reduce nociceptor sensitization and neuroinflammatory processes that contribute to neuropathic pain. tandfonline.com

Janus Kinase (JAK) Inhibition: As discussed in section 4.1.4, piperidine-based compounds can act as JAK inhibitors. The JAK-STAT pathway is a central signaling cascade for a multitude of pro-inflammatory cytokines. ijdvl.com By inhibiting JAKs, these compounds block the downstream signaling of cytokines involved in the activation and proliferation of immune cells, such as T and B lymphocytes. nih.govijdvl.com This leads to a broad suppression of inflammatory responses. frontiersin.org For instance, JAK inhibitors can suppress the activation of macrophages and reduce their production of inflammatory mediators, which is a key mechanism for their efficacy in treating autoimmune diseases like rheumatoid arthritis. nih.govjdermis.com

Interactive Data Table: Biological Targets of Piperidine Derivatives

| Compound Class/Derivative | Target | Activity | Ki / IC50 | Relevance | Reference(s) |

|---|---|---|---|---|---|

| Pyrimidine Piperidine Derivative | σ1R | Antagonist | 1.06 nM (Ki) | Neuropathic Pain | acs.org |

| Benzylpiperazine Derivative | σ1R | Antagonist | 1.6 nM (Ki) | Neuropathic Pain | nih.govacs.org |

| Piperidine Derivative "2f" | BACE-1 | Inhibitor | Potent | Alzheimer's Disease | nih.gov |

| Tofacitinib Precursor | JAKs | Inhibitor | - | Inflammatory Diseases | mdpi.commdpi.com |

| Spiro[chromene-2,4′-piperidine] | 5-HT2C Receptor | Partial Agonist | - | Neuropsychiatric Disorders | nih.gov |

Impact on Amyloid Beta (Aβ) and Tau Protein Aggregation

Derivatives of 1-benzylpiperidine have emerged as a significant area of research in the development of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles. mdpi.comgoogle.com Consequently, compounds that can inhibit or reverse the aggregation of these proteins are of great interest.

Research has shown that certain N-benzylpiperidine derivatives can effectively inhibit the aggregation of Aβ. nih.gov In one study, a series of N'-(4-benzylpiperidin-1-yl)alkylamine derivatives were synthesized and evaluated for their ability to inhibit self-induced Aβ1-42 aggregation. The results were promising, with inhibition percentages ranging from approximately 54% to 89% at a concentration of 25 μM. ebi.ac.ukresearchgate.net One of the most potent compounds in this series, compound 5k, demonstrated the highest inhibition at 88.81%. ebi.ac.ukresearchgate.net Another study focusing on N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties also reported significant β-amyloid anti-aggregation activity. nih.gov For instance, compound 23, identified as 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, showed a 72.5% inhibition of β-amyloid aggregation at a 10 μM concentration. nih.gov

Furthermore, some derivatives have demonstrated the ability to act as dual inhibitors, targeting both Aβ and tau protein aggregation. nih.govresearchgate.net A library of 1-benzylamino-2-hydroxyalkyl derivatives was tested, revealing several potent dual inhibitors. nih.gov Notably, compound 18 from this series exhibited strong inhibition of both Aβ42 (80.0% inhibition) and tau protein (68.3% inhibition). nih.gov The structural features of these derivatives, such as the substitution on the benzylamine (B48309) moiety, were found to play a crucial role in their inhibitory activity against both protein aggregates. nih.gov These findings underscore the potential of the 1-benzylpiperidine scaffold in developing multi-target-directed ligands for Alzheimer's disease. nih.govebi.ac.uknih.gov

Table 1: Inhibition of Amyloid Beta (Aβ) Aggregation by 1-Benzylpiperidine Derivatives

| Compound | Structure/Description | Aβ Aggregation Inhibition (%) | Concentration |

|---|---|---|---|

| Compound 5k | N'-(4-benzylpiperidin-1-yl)alkylamine derivative | 88.81% | 25 µM |

| Compound 23 | 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | 72.5% | 10 µM |

| Compound 18 | 1-benzylamino-2-hydroxyalkyl derivative | 80.0% | Not Specified |

| General Range | N'-(4-benzylpiperidin-1-yl)alkylamine derivatives | ~54% - 89% | 25 µM |

Characterization of Agonist and Antagonist Activities

Antagonist Activity: A significant body of research has focused on the antagonist properties of 1-benzylpiperidine derivatives. They have been extensively studied as modulators of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Many derivatives have demonstrated antagonist effects on α7 nAChRs, with some compounds displaying submicromolar IC50 values. nih.gov These compounds appear to act as noncompetitive, negative allosteric modulators. nih.gov The N-benzylpiperidine motif itself has been identified as the primary pharmacophoric group responsible for this antagonist activity. nih.gov

Furthermore, derivatives have been developed as antagonists for other receptor systems. For example, dual histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists have been synthesized, showing promise for their antinociceptive properties. acs.org Additionally, certain quinazoline (B50416) derivatives incorporating a benzylpiperidine moiety have been investigated as A2A adenosine (B11128) receptor antagonists. mdpi.com

Agonist Activity: While antagonist activity is more commonly reported, some 1-benzylpiperidine derivatives have been characterized as agonists. Notably, in the field of opioid research, a series of diaryl amino piperidine derivatives were investigated as delta (δ) opioid receptor agonists. One such compound, 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide, was identified as having improved δ agonist activity. researchgate.net

The diverse receptor interactions of 1-benzylpiperidine derivatives highlight the scaffold's utility in medicinal chemistry for designing targeted ligands with either agonist or antagonist profiles for a range of therapeutic applications.

Table 2: Agonist and Antagonist Activities of 1-Benzylpiperidine Derivatives

| Receptor Target | Activity Type | Specific Derivative Example(s) |

|---|---|---|

| α7 Nicotinic Acetylcholine Receptor (nAChR) | Antagonist | 2-(1-benzylpiperidin-4-yl)-ethylamine |

| α3β4 & α4β2 nAChRs | Antagonist (less effective) | Compound 13 (a multitarget directed propargylamine) |

| 5-HT3A Serotonin Receptor | Antagonist | Compounds 13 and 38 (multitarget directed propargylamines) |

| Delta (δ) Opioid Receptor | Agonist | 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide |

| Histamine H3 Receptor | Antagonist | Piperidine-based dual-acting ligands |

| Sigma-1 (σ1) Receptor | Antagonist | Piperidine-based dual-acting ligands |

| A2A Adenosine Receptor | Antagonist | Quinazoline derivatives with benzylpiperidine substituent |

Structure Activity Relationship Sar Studies and Rational Derivative Design

Impact of Substituent Variations on the Benzyl (B1604629) Group

The N-benzyl group is a common feature in many biologically active piperidine (B6355638) derivatives, as it often plays a crucial role in anchoring the ligand to its receptor target. Modifications to the phenyl ring of this group can dramatically alter the compound's pharmacological profile.

Research into various 1-benzylpiperidine (B1218667) analogues has revealed that the electronic properties of substituents on the benzyl ring are key modulators of activity and selectivity.

For instance, in a series of analogues developed as dopamine (B1211576) transporter (DAT) ligands, the introduction of strong electron-withdrawing groups onto the phenyl ring of the N-benzyl moiety was found to be a key factor for selectivity. acs.org Compounds with substituents like fluorine or nitro groups were among the most potent and selective for DAT over the serotonin (B10506) transporter (SERT). acs.org Specifically, the 4-fluoro-benzyl analog (IC₅₀ = 17.2 nM) and the 4-nitro-benzyl analog (IC₅₀ = 16.4 nM) demonstrated significantly higher selectivity for DAT compared to the parent compound. acs.org

In the context of sigma (σ) receptors, substitution on the benzyl group generally results in a similar or slightly decreased affinity for σ₁ receptors. researchgate.net However, when halogen substituents are placed on both the benzyl group's aromatic ring and another phenyl moiety within the molecule, a significant increase in affinity for σ₂ receptors is observed. researchgate.net This suggests that the electronic and steric properties of the benzyl substituent can fine-tune the selectivity between sigma receptor subtypes. The replacement of a phenyl group on the piperazine (B1678402) ring with a benzyl group was shown to reduce both affinity and selectivity for sigma receptors. scielo.br

The following table summarizes the impact of benzyl group substitution on the binding affinity of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs for the dopamine transporter (DAT) and serotonin transporter (SERT).

| Compound | Benzyl Ring Substituent (R) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (SERT/DAT) |

| 5a | 4-F | 17.2 | 1920 | 112 |

| 11b | 4-NO₂ | 16.4 | 1770 | 108 |

| GBR 12909 (Reference) | Unsubstituted | - | - | 6 |

| Data sourced from the Journal of Medicinal Chemistry. acs.org |

Significance of Amino Group Positional Isomerism

The location of the amino group on the piperidine ring is a critical factor that dictates the molecule's interaction with its biological target. The difference between a 3-amino and a 4-amino substitution can lead to profoundly different pharmacological activities.

Studies comparing 1,3- and 1,4-substituted piperidines have shown that the position of the substituent strongly influences biological activity. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, compounds featuring a 1,3-substituted piperidine ring demonstrated superior activity, with IC₅₀ values below 0.25 μM. acs.org This suggests that the specific geometry of the 3-substituted isomer is more favorable for binding within the active site of MAO-B.

In contrast, 4-amino-1-benzylpiperidine (B41602) derivatives have been explored for different therapeutic targets. A series of 4-amino-1-benzylpiperidine compounds were found to be potent muscarinic receptor antagonists, with a surprising and unexpected selectivity for the M₂ receptor subtype over the M₃ subtype. google.com Furthermore, research on inhibitors of Protein Kinase B (Akt) utilized the 4-amino-4-benzylpiperidine scaffold. nih.gov However, these compounds suffered from rapid in vivo metabolism, which led researchers to replace the benzyl group with a carboxamide, highlighting a liability of this specific isomeric scaffold. nih.gov

Derivatives of 1-benzylpiperidin-4-amine have also been investigated as ligands for sigma receptors. researchgate.netmdpi.com These compounds generally show a higher affinity for σ₁ receptors compared to σ₂ receptors. researchgate.net The structure-activity relationships for these 4-amino derivatives indicate that the optimal linker length between the N-benzylpiperidine motif and other functional groups is a key determinant of binding affinity. vulcanchem.com

This comparative analysis underscores that the positional isomerism of the amino group is a fundamental determinant of the target profile. While the 3-amino scaffold shows promise for targets like MAO-B, the 4-amino scaffold has been more extensively developed for muscarinic and sigma receptors, as well as protein kinases.

Effects of Substituents on the Piperidine Ring System

Direct modification of the piperidine ring itself, through the addition of substituents like halogens or alkyl groups, provides another avenue for modulating biological activity. These substitutions can alter the ring's conformation, basicity, and lipophilicity, thereby influencing receptor interactions.

Halogenation is a common strategy in medicinal chemistry to enhance potency and optimize pharmacokinetic properties. acs.org The introduction of halogens such as fluorine or chlorine can significantly impact biological activity. In a series of chromone-based MAO inhibitors, the presence of a chlorine or fluorine atom was shown to cause a marked increase in activity. mdpi.com While much of the research focuses on halogenating aromatic rings attached to the core scaffold, these findings highlight the general importance of halogens in molecular design. For example, studies on dopamine transporter ligands showed that fluoro-substitution on the N-benzyl ring was highly effective. acs.org Similarly, for N-(1-benzylpiperidin-4-yl)arylacetamide analogues, halogen substitution on the aromatic rings led to a significant increase in affinity for sigma-2 receptors. researchgate.net

Alkyl substitutions on the piperidine ring can also have a profound effect on activity. In a series of piperine (B192125) derivatives designed as MAO-B inhibitors, the most potent compound featured a 4-methyl-substituted piperidine ring. nih.gov Research on sigma-2 receptor ligands also found that introducing a methyl or even a benzyl group at the 4-position of the piperidine ring resulted in an approximately 10-fold increase in binding affinity. scielo.br

The following table shows the effect of 4-position substitution on the piperidine ring on σ₂ receptor binding affinity.

| Compound | Piperidine Ring Substituent (at position 4) | σ₂ Receptor Kᵢ (nM) |

| 37 | H | 30 |

| 51 | Methyl | 7.1 |

| 52 | Benzyl | 2.8 |

| Data sourced from SciELO. scielo.br |

Furthermore, studies on matrine-type alkaloids identified that the relative configuration of substituents at the 3- and 4-positions of the piperidine ring influenced the antinociceptive effect mediated through the κ-opioid receptor. jst.go.jp The introduction of a methyl group at the 3-position of the piperidine ring in 2-(piperidin-1-yl)-benzylamine derivatives is also a key feature in compounds explored for their antagonist activity at chemokine receptors. These findings collectively indicate that the size and position of alkyl groups on the piperidine ring are important for optimizing potency and selectivity.

Influence of Halogenation (e.g., Fluorine) on Biological Activity

Optimization of Linker Length and Rigidity in Ligand Design

The length and flexibility of the linker region in ligands derived from 1-benzylpiperidine are pivotal in determining their binding potency. This section explores how modifications to this structural element correlate with affinity for biological targets like sigma receptors.

Correlation with Target Affinity (e.g., Sigma Receptors)

Research has consistently shown that the length of the alkyl chain linking the 1-benzylpiperidine core to other pharmacophoric elements directly influences sigma receptor affinity. In a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, a clear trend was observed where increasing the linker length from a direct amino connection (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a significant enhancement of affinity for the human sigma-1 receptor (hσ₁R). csic.esacs.org

The optimal linker length appears to be around two to three carbon units for several classes of benzylpiperidine and benzylpiperazine derivatives. For instance, in one study, shortening a linker chain from four methylene (B1212753) units to two led to an increase in σ₁R affinity, with Kᵢ values improving from 18.1 nM to 8.8 nM. acs.org However, further shortening the linker to a single methylene unit proved detrimental to the affinity. acs.org

In another series of compounds bearing a 4-benzylpiperidine (B145979) moiety, the elongation of a linker from a two-carbon chain to a three-carbon chain increased the sigma-2 (σ₂) receptor affinity more than threefold. nih.govacs.org Further increasing the chain to five carbons led to a recovery of preferential affinity for the σ₁ receptor. nih.govacs.org This demonstrates that subtle changes in linker length can modulate not only the potency but also the selectivity between sigma receptor subtypes.

The following table summarizes the effect of linker length on the sigma-1 receptor affinity of a series of pyridine (B92270) derivatives.

| Compound | Linker Length (n) | hσ₁R Affinity (Kᵢ, nM) |

| 1 | 0 | 29.2 |

| 2 | 2 | 7.57 ± 0.59 |

| 3 | 3 | 2.97 ± 0.22 |

| 4 | 4 | 3.97 ± 0.66 |

Data sourced from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. csic.esacs.org

Stereochemical Influences on Biological Activity and Selectivity

Chirality plays a fundamental role in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms in enantiomers can lead to significant differences in binding affinity and functional activity.

Differential Effects of Enantiomers on Molecular Targets

The stereochemistry of the piperidine ring is a critical determinant of biological activity. Enantiomers of a given compound often exhibit markedly different affinities for their molecular targets. For example, in a study of spirocyclic piperidine derivatives, the (R)- and (S)-enantiomers displayed a notable difference in their affinity for the σ₁ receptor. The (R)-enantiomer showed a Kᵢ value of 0.57 nM, while the (S)-enantiomer had a Kᵢ of 2.3 nM, indicating that the (R)-configuration is more favorable for binding to this target. nih.gov

However, in many other instances, the orientation of substituents at a stereocenter is paramount. For example, the (R)-stereoisomer of 2-amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide is reported to be three times more potent at M4 receptors than its (S)-counterpart, highlighting the profound impact of chirality on target engagement.

The differential effects of enantiomers are further illustrated in a series of 3-benzazepine derivatives, which are potent GluN2B selective NMDA receptor antagonists. In this series, the (R)-configured enantiomers were identified as the eutomers (the more active enantiomer). The (R)-configured phenol (B47542) derivative, (R)-3, displayed high GluN2B affinity with a Kᵢ of 30 nM, whereas the eudismic ratio (the ratio of the affinities of the eutomer to the distomer) was 25, indicating a significant preference for the (R)-enantiomer in receptor binding. researchgate.net

The table below presents data on the differential binding affinities of enantiomers for the σ₁ receptor.

| Compound | Enantiomer | σ₁ Receptor Affinity (Kᵢ, nM) |

| Fluspidine (2) | (R)-2 | 0.57 |

| Fluspidine (2) | (S)-2 | 2.3 |

Data for spirocyclic piperidine derivatives. nih.gov

Preclinical and in Vivo/in Vitro Pharmacological Evaluations

In Vitro Bioactivity Assays

Derivatives of 1-benzylpiperidine (B1218667) have been identified as potent inhibitors of several key enzymes implicated in disease, most notably acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). acs.orgnih.gov The N-benzyl moiety is often considered a superior feature for achieving cholinesterase inhibition. encyclopedia.pub